molecular formula C24H46N4O6 B098205 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione CAS No. 15968-37-3

1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione

Cat. No.: B098205
CAS No.: 15968-37-3
M. Wt: 486.6 g/mol
InChI Key: UUOUGRUMSRMJHY-UHFFFAOYSA-N
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Description

1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

The synthesis of 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione typically involves multi-step reactions starting from simpler imidazole derivatives. The process often includes:

    Condensation Reactions: Combining aldehydes or ketones with amines in the presence of catalysts to form the imidazole ring.

    Substitution Reactions: Introducing butoxymethyl groups through nucleophilic substitution, often using butyl halides and base catalysts.

    Cyclization: Forming the tetrahydroimidazo ring structure through cyclization reactions under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The butoxymethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down the butoxymethyl groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione can be compared with other imidazole derivatives, such as:

    1,2,4,5-Tetrasubstituted Imidazoles: These compounds have similar substitution patterns but differ in the nature of the substituents, leading to different chemical and biological properties.

    Imidazo[4,5-b]pyridines: These compounds have a fused pyridine ring, which imparts different electronic and steric properties.

Properties

IUPAC Name

1,3,4,6-tetrakis(butoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N4O6/c1-5-9-13-31-17-25-21-22(27(23(25)29)19-33-15-11-7-3)28(20-34-16-12-8-4)24(30)26(21)18-32-14-10-6-2/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOUGRUMSRMJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCN1C2C(N(C1=O)COCCCC)N(C(=O)N2COCCCC)COCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166708
Record name 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
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Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15968-37-3
Record name 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6-tetrakis(butoxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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